molecular formula C20H18F3N3O4 B6540804 N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 1060208-94-7

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-[3-(trifluoromethyl)phenoxy]acetamide

Cat. No.: B6540804
CAS No.: 1060208-94-7
M. Wt: 421.4 g/mol
InChI Key: NSFCJLOTYABWLP-UHFFFAOYSA-N
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Description

The compound N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-[3-(trifluoromethyl)phenoxy]acetamide features a pyridazinyl core substituted with a furan-2-yl group at position 3, connected via a propyl chain to an acetamide moiety. The acetamide is further modified with a phenoxy group bearing a trifluoromethyl substituent at the meta position. Similar compounds, such as those in and , share the pyridazinyl-acetamide scaffold but differ in substituent patterns, highlighting the structural diversity within this class .

Properties

IUPAC Name

N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O4/c21-20(22,23)14-4-1-5-15(12-14)30-13-18(27)24-9-3-10-26-19(28)8-7-16(25-26)17-6-2-11-29-17/h1-2,4-8,11-12H,3,9-10,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFCJLOTYABWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves multi-step organic reactions.

  • Formation of the Furan Moiety: : The furan ring can be synthesized through the acid-catalyzed dehydration of 1,4-dicarbonyl compounds.

  • Construction of the Pyridazinone Core: : This step involves the cyclization of appropriate hydrazines with alpha, beta-unsaturated carbonyl compounds under specific conditions, such as reflux in ethanol.

  • Linking of Substituted Phenoxy Group: : The trifluoromethyl-substituted phenoxyacetyl chloride reacts with an amine precursor to introduce the acetamide linkage.

Industrial Production Methods

Industrial synthesis of this compound is adapted from laboratory protocols, scaled to maintain the purity and yield of the final product. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed for purification. In an industrial setting, the usage of automated reactors and continuous flow systems can streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-[3-(trifluoromethyl)phenoxy]acetamide undergoes a variety of chemical reactions:

  • Oxidation: : The furan ring can be oxidized to yield furfural or furanoic acid derivatives.

  • Reduction: : The pyridazinone moiety can be reduced to dihydropyridazine under mild conditions.

  • Substitution: : Electrophilic aromatic substitution reactions occur readily on the trifluoromethyl phenoxy group.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as potassium permanganate or nitric acid are typically used.

  • Reduction: : Catalytic hydrogenation or sodium borohydride is often employed.

  • Substitution: : Typical conditions include the use of Lewis acids like aluminum chloride or Friedel-Crafts catalysts.

Major Products

  • Oxidation of the furan yields furanoic acids.

  • Reduction of the pyridazinone forms dihydropyridazines.

  • Substitution on the trifluoromethyl group can yield a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-[3-(trifluoromethyl)phenoxy]acetamide finds applications in various research fields:

  • Chemistry: : Used as a precursor for the synthesis of complex organic molecules and for studying reaction mechanisms.

  • Biology: : Investigated for its potential biological activity, particularly in enzyme inhibition and protein interactions.

  • Medicine: : Explored for its therapeutic potential in treating diseases due to its unique structural features and possible bioactivity.

  • Industry: : Employed in the development of new materials and as a catalyst or reagent in industrial chemical reactions.

Mechanism of Action

The compound's mechanism of action is primarily based on its interaction with specific molecular targets within cells:

  • Molecular Targets: : Potential targets include enzymes, receptors, and nucleic acids.

  • Pathways Involved: : The compound may modulate pathways involved in oxidative stress, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazinyl-Acetamide Scaffolds

The following table compares the target compound with structurally related derivatives:

Compound Name / ID Core Structure Substituents (R1, R2, R3) Key Properties / Findings Reference ID
Target Compound Pyridazinyl-acetamide R1: 3-(furan-2-yl); R2: propyl; R3: 3-CF3PhO High lipophilicity (predicted)
Compound X (CPX) Pyridazinyl-acetamide R1: 3-(furan-2-yl); R2: ethyl; R3: dihydropyridinyl Binding affinity: −8.1 kcal/mol (highest in screening)
2-(2-Chlorophenyl)-N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide Pyridazinyl-acetamide R1: 4-methylphenyl; R2: propyl; R3: 2-ClPh Reduced solubility vs. target compound
N-[4-(3-Methyl-6-oxo-1,6-dihydropyridazin-4-yl)phenyl]acetamide Pyridazinyl-acetamide R1: 3-methyl; R2: none; R3: phenyl Lower molecular weight (MW: 259.3 g/mol)

Key Observations :

  • Substituent Effects: The trifluoromethylphenoxy group (R3) in the target compound is a strong electron-withdrawing substituent, which may improve metabolic stability compared to electron-donating groups (e.g., methoxy in ) .
Comparison with Benzothiazole and Phenoxy Derivatives

describes benzothiazole-based acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide), which share the trifluoromethyl motif but differ in core heterocycle.

highlights phenoxy-acetamide derivatives with varied substituents (chloro, bromo, trimethoxy). The trifluoromethyl group in the target compound may confer superior hydrophobic interactions compared to halogens, as seen in ’s weaker binding affinities for halogenated analogues .

Research Findings and Implications

  • Solubility and Lipophilicity: The trifluoromethylphenoxy group likely increases logP compared to ’s chlorophenyl analogue, balancing solubility and membrane permeability .
  • Synthetic Feasibility : The propyl linker in the target compound aligns with synthetic routes described in (chloroacetylation and chalcone reactions), supporting scalable production .

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